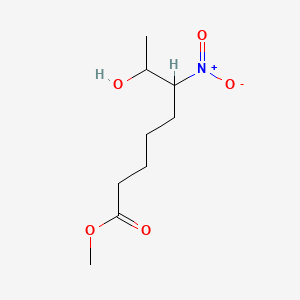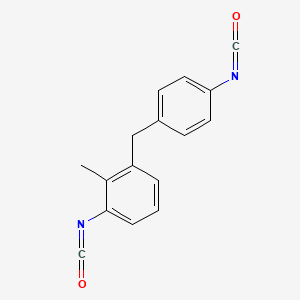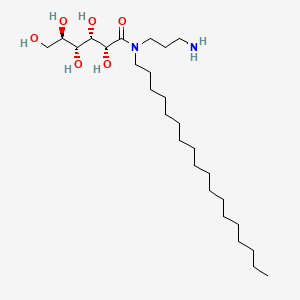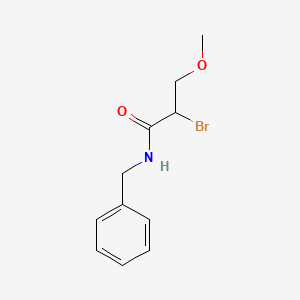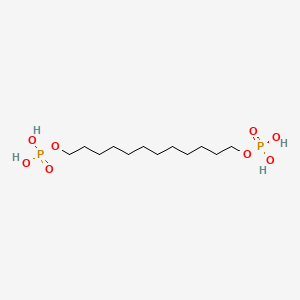
Ethyl (Z)4-methyl-oct-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)4-methyl-oct-3-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 4-methyl-oct-3-enoic acid and ethanol. This compound is known for its presence in various natural sources and its applications in different fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (Z)4-methyl-oct-3-enoate can be synthesized through the esterification of 4-methyl-oct-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often employing azeotropic distillation to remove water and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)4-methyl-oct-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: 4-methyl-oct-3-enoic acid.
Reduction: 4-methyl-oct-3-en-1-ol.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (Z)4-methyl-oct-3-enoate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (Z)4-methyl-oct-3-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the formation of its corresponding acid and alcohol. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Ethyl (Z)4-methyl-oct-3-enoate can be compared with other similar compounds such as:
Ethyl (Z)-oct-4-enoate: Similar structure but lacks the methyl group at the 4-position.
Methyl (Z)-oct-4-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (E)-4-methyl-oct-3-enoate: Geometric isomer with different spatial arrangement around the double bond.
These comparisons highlight the unique structural features and potential differences in reactivity and applications of this compound.
Propiedades
Número CAS |
42933-14-2 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
ethyl (Z)-4-methyloct-3-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-10(3)8-9-11(12)13-5-2/h8H,4-7,9H2,1-3H3/b10-8- |
Clave InChI |
XHNOQRNNBVTOCM-NTMALXAHSA-N |
SMILES isomérico |
CCCC/C(=C\CC(=O)OCC)/C |
SMILES canónico |
CCCCC(=CCC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


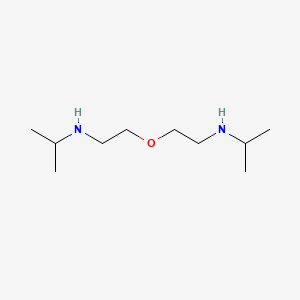



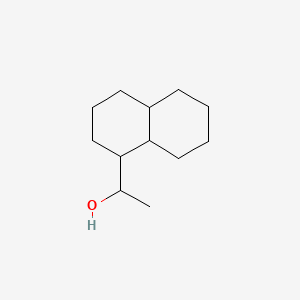
![8-chloro-1,2,2-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12652809.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
